molecular formula C11H14N4O5 B1204064 Dehydrocoformycin

Dehydrocoformycin

Cat. No.: B1204064
M. Wt: 282.25 g/mol
InChI Key: PICFAMQFTUCMDC-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one

InChI

InChI=1S/C11H14N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-4,6,8-9,11,16,18-19H,1-2H2,(H,12,13)/t6-,8-,9-,11-/m1/s1

InChI Key

PICFAMQFTUCMDC-PNHWDRBUSA-N

SMILES

C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1C(=O)C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

  • Podophyllotoxin Derivatives ():
    Compounds like epi-podophyllotoxin (11d) and yatein (2) are macrocyclic lignans synthesized via chemoenzymatic routes. While structurally distinct from nucleoside analogs like Dehydrocoformycin, these derivatives share a focus on enzymatic inhibition (e.g., topoisomerase II). Unlike this compound, podophyllotoxin derivatives often feature fused furan rings and aromatic substituents, which enhance their DNA-binding affinity .

  • Metformin Hydrochloride (): A biguanide with AMPK-activating properties, Metformin differs fundamentally from this compound in both structure (non-nucleoside) and mechanism (insulin sensitization vs. ADA inhibition). However, both compounds are studied for metabolic regulation, highlighting functional parallels in therapeutic targeting .

Functional Analogs

  • Dihydropyrimidine Dehydrogenase (DPD) Inhibitors ():
    Compounds addressing DPD deficiency (e.g., 5-fluorouracil toxicity) share this compound’s interest in enzyme modulation. However, DPD inhibitors typically target pyrimidine metabolism, whereas ADA inhibitors like this compound affect purine salvage pathways .

  • Macrocyclic Drugs ():
    Roxithromycin and similar macrolides undergo conformational analysis to optimize bioavailability. While this compound’s conformational dynamics are undocumented, this approach underscores a shared emphasis on structure-activity relationships in drug design .

Pharmacokinetic and Toxicity Considerations

  • Deschloroclozapine ():
    This antipsychotic analog highlights the importance of toxicity profiling, a step absent for this compound in the provided data. Structural modifications (e.g., halogen removal) in Deschloroclozapine reduce hepatotoxicity, suggesting a framework for optimizing nucleoside analogs .

3. Data Limitations and Research Gaps
The evidence lacks specific studies on this compound, rendering direct comparisons speculative. Key gaps include:

  • Structural Data: No crystallographic or NMR data for this compound (cf. compound 12h in ).
  • Enzymatic Activity : Absence of IC₅₀ values or ADA inhibition assays.
  • Clinical Relevance: No toxicity or efficacy data comparable to Metformin () or 5-fluorouracil ().

4.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocoformycin
Reactant of Route 2
Dehydrocoformycin

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